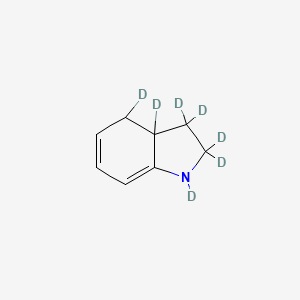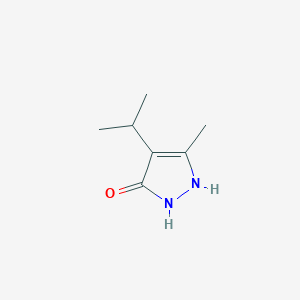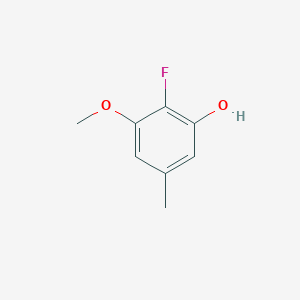
2-Fluoro-3-methoxy-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methoxy-5-methylphenol is an aromatic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be done by reacting 3-methoxy-5-methylphenol with a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
2-Fluoro-3-methoxy-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy and methyl groups influence its solubility and stability, making it suitable for different applications. The exact pathways and targets depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methylphenol: Similar structure but lacks the methoxy group.
3-Methoxy-5-methylphenol: Similar structure but lacks the fluorine atom.
2-Fluoro-3-methylphenol: Similar structure but lacks the methoxy group.
Uniqueness
2-Fluoro-3-methoxy-5-methylphenol is unique due to the presence of all three substituents (fluorine, methoxy, and methyl) on the benzene ring. This combination of functional groups imparts specific chemical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H9FO2 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2-fluoro-3-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,1-2H3 |
Clé InChI |
JRUPKKUMCQAMGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


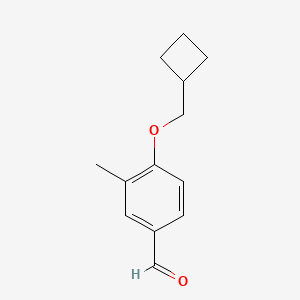
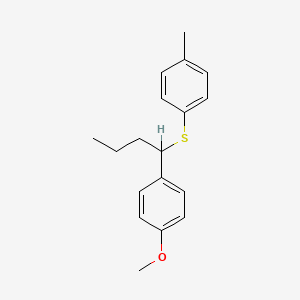
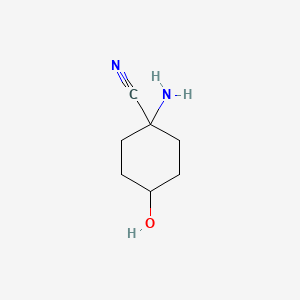
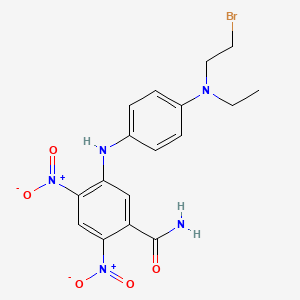
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
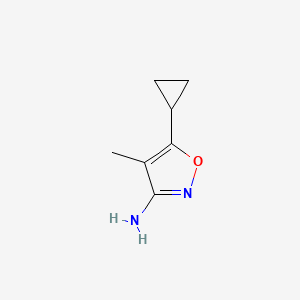
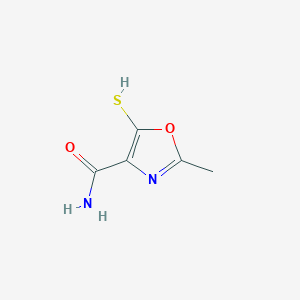
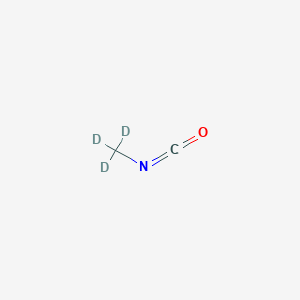
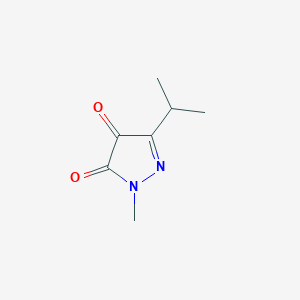
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
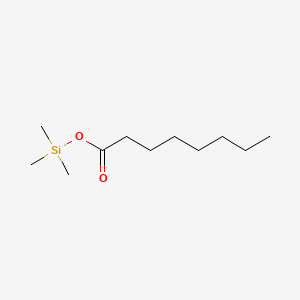
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
